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molecular formula C12H9F2N B7837955 4-Amino-3,5-difluorobiphenyl

4-Amino-3,5-difluorobiphenyl

Cat. No. B7837955
M. Wt: 205.20 g/mol
InChI Key: YXZRXSMPZIMQCT-UHFFFAOYSA-N
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Patent
US08686048B2

Procedure details

The title compound (0.401 g) was prepared from 2,6-difluoro-4-bromo aniline (0.5 g, 2.4 mmol) and phenylboronic acid (0.38 g, 3.12 mmol) as a white solid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 7.60 (d, J 7.4, 2H), 7.38 (t, J 7.5, 2H), 7.30-7.25 (m, 3H), 5.33 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7](Br)[CH:6]=[C:5]([F:10])[C:3]=1[NH2:4].[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[F:1][C:2]1[CH:8]=[C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[C:5]([F:10])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(N)C(=CC(=C1)Br)F
Name
Quantity
0.38 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1N)F)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.401 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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